REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[C:5]([CH3:10])[CH:4]=1.[C:11](O)(=O)[CH2:12][C:13](O)=O.O.[Cl-:19].[Cl-:20].[Cl-].[P+3]=O>>[Cl:19][C:13]1[CH:12]=[C:11]([Cl:20])[C:8]2[C:6](=[C:5]([CH3:10])[CH:4]=[C:3]([O:2][CH3:1])[CH:9]=2)[N:7]=1 |f:3.4.5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(N)C=C1)C
|
Name
|
|
Quantity
|
5.68 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[P+3]=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 16 hrs
|
Duration
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16 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then poured dropwise
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica gel (DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=C(C=C(C=C2C(=C1)Cl)OC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |